7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine
Description
7-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted at position 7 with a 4-(2,5-dimethylpyrrol-1-yl)phenyl group and at position 2 with a methyl group. The pyrrole moiety contributes to π-π stacking interactions, while the methyl group enhances steric stability.
Properties
IUPAC Name |
7-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4/c1-13-12-19-20-11-10-18(23(19)21-13)16-6-8-17(9-7-16)22-14(2)4-5-15(22)3/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVBIWSCUFWFQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)C3=CC=NC4=CC(=NN34)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the phenyl group and subsequent substitution with the 2,5-dimethyl-1H-pyrrol-1-yl moiety. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reactions are usually carried out under inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Electrophilic Substitution at Position 3
The unsubstituted C3 position of pyrazolo[1,5-a]pyrimidines is highly reactive toward electrophilic agents. Electrochemical selenylation at room temperature has been demonstrated for structurally similar compounds (e.g., 2,5-dimethyl-7-phenyl derivatives), yielding regioselective C3-selenylated products. For the target compound, this could proceed as follows:
| Reaction | Conditions | Yield | Reference |
|---|---|---|---|
| C3-Selenylation | Electrochemical, TBABF₄, CH₃CN, 10 mA, 1 hour, graphite electrodes | 75–92% |
Mechanistic Insight : Radical cross-coupling under electrochemical conditions enables C–H bond functionalization without directing groups. The electron-rich pyrazolo[1,5-a]pyrimidine core facilitates radical formation at C3.
Functionalization via Cross-Coupling Reactions
The aryl group at position 7 can undergo palladium-catalyzed cross-coupling reactions if halogenated. For example, Suzuki-Miyaura coupling has been employed to introduce diverse aryl/heteroaryl groups to similar scaffolds:
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki Coupling | PdCl₂(dppf), K₂CO₃, DMF/H₂O, 80°C | 7-Arylpyrazolo[1,5-a]pyrimidines | 60–85% |
Note : The 4-(2,5-dimethylpyrrol-1-yl)phenyl group may require prior halogenation (e.g., bromination) to enable coupling.
Nucleophilic Substitution at Position 7
While the target compound lacks a leaving group at position 7, analogous derivatives with chloro substituents undergo nucleophilic displacement. For instance:
| Reaction | Conditions | Yield | Reference |
|---|---|---|---|
| Amine Substitution | DIPEA, DMF, reflux | 50–94% |
Example : 7-Chloro-5-phenylpyrazolo[1,5-a]pyrimidine reacts with amines to form 7-amino derivatives under mild conditions .
Oxidative Transformations
The methyl group at position 2 and the pyrrole moiety are potential sites for oxidation. Pyrazolo[1,5-a]pyrimidines with methyl groups have been oxidized to carboxylic acids using NaOH/ethylene glycol . Additionally, FAD-dependent hydroxylases may oxidize the core structure, as observed in antitubercular derivatives .
Metabolic Degradation
Resistance studies in Mycobacterium tuberculosis indicate that flavin-dependent hydroxylases (e.g., Rv1751) catalyze hydroxylation of pyrazolo[1,5-a]pyrimidines, leading to detoxification. The target compound may undergo similar metabolic hydroxylation at position 5 or 6 .
Key Challenges and Opportunities
-
Regioselectivity : Competing reactivity at C3 vs. the pyrrole ring requires careful optimization.
-
Synthetic Flexibility : Introducing halogens at C3 or C5 could enable further diversification via cross-coupling.
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Biological Relevance : Functionalization at C3 or the phenyl group may enhance target binding in medicinal applications .
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit promising anticancer properties. The compound has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, studies have shown that derivatives of pyrazolo[1,5-a]pyrimidine can selectively inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. In vitro assays demonstrated that the compound could induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazolo[1,5-a]pyrimidines have also been explored. In experimental models, compounds from this class have shown efficacy in reducing inflammation markers and mediators, such as cytokines and prostaglandins. This suggests that 7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine could serve as a therapeutic candidate for inflammatory diseases .
Neuroprotective Properties
Recent studies have highlighted the neuroprotective potential of pyrazolo[1,5-a]pyrimidines. The compound has been investigated for its ability to protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease. The mechanism involves modulation of signaling pathways related to neuronal survival and inflammation .
Antimicrobial Activity
The antimicrobial effects of pyrazolo[1,5-a]pyrimidine derivatives have been documented in several studies. These compounds exhibit activity against a range of bacterial and fungal pathogens. The mechanism is thought to involve interference with microbial DNA synthesis or protein function, making them potential candidates for developing new antimicrobial agents .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal investigated the effects of a series of pyrazolo[1,5-a]pyrimidine derivatives on breast cancer cell lines. The results indicated that specific substitutions on the pyrazole ring significantly enhanced cytotoxicity compared to standard chemotherapeutics. The study concluded that these compounds could be further developed into effective anticancer therapies.
Case Study 2: Neuroprotection
In a preclinical study using animal models of neurodegeneration, treatment with this compound resulted in improved cognitive function and reduced neuronal loss. The findings suggest that this compound may have therapeutic implications for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine are compared below with related pyrazolo[1,5-a]pyrimidine derivatives.
Table 1: Structural and Functional Comparison
Key Observations:
Electron-rich thienyl or pyridinyl groups () may enhance solubility and π-π interactions compared to purely aromatic substituents .
Functional Group Impact :
- Trifluoromethyl () and morpholine () substituents improve metabolic stability and solubility, respectively .
- Ketone-containing derivatives () exhibit reactivity for further functionalization but may reduce in vivo stability .
Biological Relevance: While specific data for the target compound are absent, analogs with heteroaryl or fluorinated groups (e.g., ) show promise in drug discovery due to enhanced binding and pharmacokinetic properties .
Research Findings and Implications
- Synthetic Flexibility : Pyrazolo[1,5-a]pyrimidines are synthesized via regioselective methods () or multicomponent reactions (), allowing tailored substitution for desired properties .
- Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., CF₃ in ) enhance stability but may reduce solubility .
- Biological Potential: Derivatives with morpholine or pyridinyl groups () are explored in kinase inhibition, while trifluoromethyl analogs () are studied in oncology .
Biological Activity
7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound exhibits significant potential in pharmaceutical applications due to its diverse biological activities, including antitumor, anti-inflammatory, and immunomodulatory effects. This article reviews the biological activity of this compound, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C26H21F3N4, with a molecular weight of approximately 446.47 g/mol. The compound features a pyrazolo[1,5-a]pyrimidine core structure with several functional groups that enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H21F3N4 |
| Molecular Weight | 446.47 g/mol |
| CAS Number | 865658-68-0 |
| Purity | >90% |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. For instance, studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit certain kinases involved in cancer cell proliferation and survival pathways. The presence of the pyrrole moiety is believed to enhance these interactions due to its electron-donating characteristics.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:
- Colon Carcinoma (HCT-116) : The compound showed IC50 values indicating potent cytotoxicity compared to control groups.
- Hepatocellular Carcinoma (HepG-2) : Similar effects were observed, suggesting a broad-spectrum antitumor potential.
In a comparative study involving various derivatives of pyrazolo[1,5-a]pyrimidines, the compound was found to be among the most active against these cancer cell lines, demonstrating its potential as an anticancer agent .
Immunomodulatory Effects
Another area of interest is the compound's role in enhancing monoclonal antibody production. Research indicates that it can suppress cell growth while increasing the specific glucose uptake rate and intracellular ATP levels during monoclonal antibody production processes. This suggests that the compound may be useful in biotechnological applications where enhanced productivity of therapeutic proteins is desired .
Study on Monoclonal Antibody Production
A study focused on the effects of the compound on recombinant Chinese hamster ovary (rCHO) cells highlighted its ability to improve monoclonal antibody production significantly. Under conditions supplemented with the compound, cell viability was maintained longer than in control conditions while achieving higher final concentrations of antibodies produced .
Structure-Activity Relationship (SAR)
Further investigations into the structure-activity relationship revealed that specific structural components of the compound are critical for its biological activity. For instance, the 2,5-dimethylpyrrole fragment was identified as particularly effective in enhancing cell-specific productivity without compromising cell viability .
Q & A
Q. What are the common synthetic routes for 7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound can be synthesized via condensation reactions involving 5-aminopyrazole derivatives and carbonyl-containing precursors. For example:
- Cyclization of 5-amino-3-arylpyrazoles with ethyl 2,4-dioxopentanoate in ethanol under reflux (30 min) yields pyrazolo[1,5-a]pyrimidines. Purification via silica gel chromatography (petroleum ether/ethyl acetate, 8:2) followed by recrystallization improves purity .
- Alternative routes involve coupling with sodium nitromalonaldehyde followed by nitro group reduction (e.g., hydrogenation) to introduce amino substituents . Key Factors:
- Solvent choice (e.g., ethanol, pyridine) impacts reaction kinetics.
- Reflux duration (5–6 hours) and temperature control minimize side products .
Q. What spectroscopic and crystallographic methods are used to characterize pyrazolo[1,5-a]pyrimidine derivatives?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and aromaticity. For example, methyl groups at C2 and C7 appear as singlets at δ 2.3–2.5 ppm, while pyrrole protons resonate at δ 6.5–7.2 ppm .
- X-Ray Crystallography : Resolves planar fused-ring systems (pyrazole and pyrimidine) with dihedral angles <2° between rings. Intermolecular interactions (e.g., C–H···O hydrogen bonds, π–π stacking) stabilize crystal lattices .
- HRMS : Validates molecular formulas (e.g., C₂₁H₁₆ClN₇Al) with <2 ppm error .
Advanced Research Questions
Q. How does the substitution pattern (e.g., methyl, trifluoromethyl, aryl) influence the biological activity of pyrazolo[1,5-a]pyrimidines?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- Methyl Groups : Enhance metabolic stability (e.g., 2-methyl derivatives show prolonged half-life in vitro) .
- Trifluoromethyl : Increases lipophilicity and target binding (e.g., KDR kinase inhibition improved by 10-fold vs. non-fluorinated analogs) .
- Aryl Substituents : 4-Chlorophenyl or 4-fluorophenyl groups optimize interactions with hydrophobic enzyme pockets (e.g., COX-2 selectivity) . Experimental Design :
- Compare IC₅₀ values of analogs in enzyme assays (e.g., COX-2, HMG-CoA reductase).
- Use molecular docking to predict binding modes .
Q. How can computational modeling guide the design of pyrazolo[1,5-a]pyrimidine derivatives with enhanced bioactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) correlating with redox activity in antitrypanosomal assays .
- Molecular Dynamics (MD) : Simulates ligand-receptor interactions (e.g., CRF1 antagonists) to optimize substituent positioning .
- ADMET Prediction : Tools like ACD/Percepta estimate solubility, permeability, and toxicity early in design .
Q. What contradictions exist in reported biological data for pyrazolo[1,5-a]pyrimidines, and how can they be resolved?
Methodological Answer:
Q. How do crystallographic data inform the optimization of pyrazolo[1,5-a]pyrimidine derivatives?
Methodological Answer:
- Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
